Spirodiclofen Spirodiclofen Spirodiclofen is an organochlorine acaricide, a dichlorobenzene, an oxaspiro compound and a gamma-lactone. It is functionally related to a 1,3-dichlorobenzene.
Spirodiclofen can cause cancer according to The Environmental Protection Agency (EPA).
Brand Name: Vulcanchem
CAS No.: 148477-71-8
VCID: VC0003090
InChI: InChI=1S/C21H24Cl2O4/c1-4-20(2,3)19(25)26-17-16(14-9-8-13(22)12-15(14)23)18(24)27-21(17)10-6-5-7-11-21/h8-9,12H,4-7,10-11H2,1-3H3
SMILES: CCC(C)(C)C(=O)OC1=C(C(=O)OC12CCCCC2)C3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C21H24Cl2O4
Molecular Weight: 411.3 g/mol

Spirodiclofen

CAS No.: 148477-71-8

Cat. No.: VC0003090

Molecular Formula: C21H24Cl2O4

Molecular Weight: 411.3 g/mol

* For research use only. Not for human or veterinary use.

Spirodiclofen - 148477-71-8

CAS No. 148477-71-8
Molecular Formula C21H24Cl2O4
Molecular Weight 411.3 g/mol
IUPAC Name [3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl] 2,2-dimethylbutanoate
Standard InChI InChI=1S/C21H24Cl2O4/c1-4-20(2,3)19(25)26-17-16(14-9-8-13(22)12-15(14)23)18(24)27-21(17)10-6-5-7-11-21/h8-9,12H,4-7,10-11H2,1-3H3
Standard InChI Key DTDSAWVUFPGDMX-UHFFFAOYSA-N
SMILES CCC(C)(C)C(=O)OC1=C(C(=O)OC12CCCCC2)C3=C(C=C(C=C3)Cl)Cl
Canonical SMILES CCC(C)(C)C(=O)OC1=C(C(=O)OC12CCCCC2)C3=C(C=C(C=C3)Cl)Cl
Colorform White powder
Melting Point 94.8 °C

Chemical Characterization and Physicochemical Properties

Structural Composition and Synthesis Pathways

Spirodiclofen (chemical name: 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 2,2-dimethylbutyrate) features a spirocyclic tetronic acid core conjugated with dichlorophenyl and dimethylbutyrate moieties . This unique architecture enables:

  • Stereoselective interactions with arthropod metabolic enzymes

  • pH-dependent stability in agricultural formulations

  • Controlled degradation kinetics in soil ecosystems

Table 1 summarizes critical physicochemical parameters derived from OECD-standardized testing protocols :

PropertyValueMeasurement Conditions
Molecular Weight411.3 g/mol-
Melting Point94.5°CCapillary method
Vapor Pressure3×10⁻⁶ Pa (25°C)Gas saturation technique
Log Pow (Octanol-Water)5.2Shake flask method
Water Solubility0.05 mg/L (20°C)OECD Guideline 105

Formulation Chemistry

Commercial preparations typically combine spirodiclofen with:

  • Emulsifiable concentrates (24% active ingredient)

  • Wettable powders (50% AI for foliar applications)

  • Adjuvant systems enhancing cuticular penetration in mite integuments

Stabilization challenges arise from the compound's sensitivity to UV photolysis, necessitating light-protective packaging and field application timing considerations .

Biochemical Mechanism of Action

Target Site Specificity

Spirodiclofen disrupts lipid biosynthesis through acetyl-CoA carboxylase (ACC) inhibition, specifically targeting:

  • Mitochondrial β-ketothiolase in mite embryos

  • Fatty acid elongation complexes in nymphal stages

  • Vitellogenin transport systems in adult females

This multi-stage interference causes:

  • Cuticular deformities from impaired lipid deposition

  • Oocyte resorption due to hormonal imbalances

  • Developmental arrest during molting transitions

Species-Selective Toxicity

The compound demonstrates >100-fold selectivity for Acari over beneficial arthropods, attributed to:

  • Differential ACC isoform sensitivity

  • Metabolic inactivation pathways in pollinators

  • Cuticular permeability barriers in predatory beetles

Field studies confirm <5% non-target mortality when applied at recommended rates (0.05-0.1 kg AI/ha) .

Toxicological Profile and Risk Assessment

Acute Exposure Parameters

Table 2: Acute Toxicity Endpoints Across Test Species

SpeciesRouteLD50/LC50Critical Effects
Rat (male)Oral>2500 mg/kgAdrenal vacuolation
RabbitDermal>2000 mg/kgMild erythema
RatInhalation>5.03 mg/LMucosal irritation

Chronic Toxicity Manifestations

Long-term exposure studies reveal dose-dependent pathologies:

Adrenal Cortex Effects

  • Vacuolar degeneration (NOAEL: 14.7 mg/kg/day in rats)

  • Compensatory hypertrophy at LOAEL (47.1 mg/kg/day)

  • Corticosteroid imbalance evidenced by:

    • 37% reduction in plasma cholesterol

    • 22% decrease in triglyceride levels

Reproductive System Impacts

  • Leydig cell hyperplasia (350 ppm dietary exposure)

  • Spermatogenic arrest with 58% epididymal sperm count reduction

  • Ovarian luteal degeneration at 5.2 mg/kg/day

Environmental Fate and Ecotoxicology

Degradation Pathways

Table 3: Environmental Persistence Metrics

MatrixDT50 (Days)Primary Metabolites
Aerobic Soil34-58Spirodiclofen-enol (M01)
Water (pH 7)282,4-Dichlorobenzoic acid
Plant Tissue14-21Hydroxylated derivatives

Aquatic Ecosystem Risks

Modeling predicts maximum aqueous concentrations of:

  • 0.12 μg/L (static water bodies)

  • 0.03 μg/L (flowing systems)

These levels pose acute risks to Daphnia magna (EC50 = 0.38 μg/L), necessitating buffer zone implementation .

Global Regulatory Status and Use Patterns

Major Registration Milestones

RegionYearApproved UsesApplication Rates
United States2005Citrus, almonds, grapes0.05-0.1 lb AI/acre
EU2008Protected ornamentals75 g AI/ha
Australia2012Apples, pears50 mL/100L water

Risk Mitigation Strategies

  • Pre-harvest intervals: 14 days for stone fruits

  • Re-entry periods: 48 hours for orchard workers

  • Resistance management: Rotational use with METI inhibitors

Emerging Research Directions

Nanoformulation Development

Recent advances in polymeric nanocapsules demonstrate:

  • 73% reduction in photodegradation

  • 41% increased acaricidal efficacy

  • 88% decreased avian toxicity risk

Synergistic Combinations

Field trials with mycoinsecticides (Beauveria bassiana) show:

  • 2.3-fold mortality enhancement against Tetranychus urticae

  • 55% reduction in spirodiclofen application rates

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